Methyltetrazine-NHS ester functions as an amine-reactive building block. This means it readily reacts with primary amines, which are functional groups commonly found in biomolecules like proteins and DNA [, , ]. The NHS (N-hydroxysuccinimide) ester moiety in the molecule facilitates this reaction by forming a stable bond with the primary amine at neutral or slightly basic pH [, , ].
Methyltetrazine-NHS ester is a chemical compound characterized by its molecular formula and a molecular weight of 327.29 g/mol. It is a red crystalline solid that exhibits high purity (>95% by HPLC) and is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran . This compound features a heterobifunctional structure, incorporating both a tetrazine moiety and an N-hydroxysuccinimide (NHS) ester, which makes it highly reactive with primary amines, such as those found in lysine residues of proteins .
Methyltetrazine-NHS ester primarily participates in inverse-electron demand Diels-Alder cycloaddition reactions. This reaction allows for the conversion of azido-containing peptides or proteins into tetrazine-modified forms without the need for catalysts or auxiliary reagents. The reaction exhibits exceptional kinetics, with rate constants exceeding , making it one of the fastest bioorthogonal reactions available . The NHS ester component reacts with primary amines at neutral to slightly basic pH to form stable covalent bonds, facilitating protein labeling and conjugation .
The biological activity of Methyltetrazine-NHS ester is significant in bioconjugation applications. Its ability to react selectively with primary amines makes it useful for modifying proteins and peptides without interfering with other functional groups present in biological samples. The compound's biocompatibility allows for efficient click reactions under mild conditions, enhancing its utility in various biological contexts .
Methyltetrazine-NHS ester can be synthesized through several methods, typically involving the coupling of tetrazine derivatives with NHS esters. The synthesis often requires careful control of reaction conditions to ensure the formation of the desired product while minimizing by-products. Specific protocols may vary based on the starting materials and desired purity levels but generally involve standard organic synthesis techniques such as solvent extraction and chromatographic purification .
The applications of Methyltetrazine-NHS ester are diverse and include:
Interaction studies involving Methyltetrazine-NHS ester focus on its reactivity with various biomolecules, particularly those containing primary amines. These studies demonstrate that the compound can effectively form stable linkages with proteins and peptides, allowing researchers to investigate protein interactions and dynamics in biological systems. The unique kinetics of the inverse-electron demand Diels-Alder reaction further enhance its applicability in live-cell assays and other dynamic biological environments .
Methyltetrazine-NHS ester is part of a broader class of tetrazine-based compounds that share similar functionalities but differ in specific properties or applications. Notable similar compounds include:
Compound | Key Features | Unique Aspects |
---|---|---|
Methyltetrazine-NHS Ester | Fast kinetics, selective amine reactivity | Exceptional reaction rates (>800 s^{-1}) |
Tetrazine-PEG4-NHS Ester | Enhanced water solubility due to PEG spacer | Reduces aggregation; improves solubility |
Tetrazine-Alkyne Conjugates | Utilizes alkyne groups for bioconjugation | Different reactivity profile |
Dibenzocyclooctyne Derivatives | Bioorthogonal but slower than tetrazines | Varies in selectivity and kinetic performance |
Methyltetrazine-NHS ester stands out due to its rapid reaction kinetics and high specificity for primary amines, making it a valuable tool in modern biochemical research.
Methyltetrazine-N-Hydroxysuccinimide ester is a heterobifunctional bioconjugation reagent with the molecular formula C₁₅H₁₃N₅O₄ and a molecular weight of 327.29 g/mol [1] [2] [3]. The compound is characterized by its unique structural composition, which incorporates two distinct reactive moieties: a methyltetrazine group and an N-hydroxysuccinimide ester functionality [2].
The molecular structure features a tetrazine ring system substituted with a methyl group at the 6-position, connected to a phenyl ring through carbon-carbon bonding [1]. The phenyl ring is further linked to an acetate moiety that forms the N-hydroxysuccinimide ester [1] [3]. The Chemical Abstracts Service number for this compound is 1644644-96-1, and it carries the MDL number MFCD28334557 [3] [21].
The IUPAC nomenclature designates this compound as 2,5-Dioxo-1-pyrrolidinyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzeneacetate [1] [3]. Alternative systematic names include N-Succinimidyl 2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate and 2,5-Dioxopyrrolidin-1-yl 2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate [3].
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃N₅O₄ |
Molecular Weight | 327.29 g/mol |
CAS Number | 1644644-96-1 |
MDL Number | MFCD28334557 |
SMILES | O=C(ON1C(CCC1=O)=O)CC(C=C2)=CC=C2C3=NN=C(C)N=N3 |
InChI Key | BIHJLZOOHNOUCG-UHFFFAOYSA-N |
The structural arrangement enables the compound to function as a cross-linking reagent in click chemistry applications, where the tetrazine moiety participates in inverse electron-demand Diels-Alder cycloaddition reactions while the N-hydroxysuccinimide ester reacts with primary amines [1] [2].
Nuclear magnetic resonance spectroscopy serves as a definitive analytical technique for confirming the molecular structure of Methyltetrazine-N-Hydroxysuccinimide ester [3] [11]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule [10]. The methyl group attached to the tetrazine ring appears as a distinctive singlet in the aliphatic region [10].
The aromatic protons of the phenyl ring generate signals in the typical aromatic region, displaying the expected coupling patterns for a para-disubstituted benzene ring [10]. The methylene protons of the acetate linker appear as a singlet due to their benzylic position [10]. The N-hydroxysuccinimide moiety contributes characteristic signals for the cyclic methylene protons, appearing as a multiplet in the aliphatic region [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the tetrazine carbon atoms appearing in the aromatic/heteroaromatic region [10]. The carbonyl carbons of both the ester and the N-hydroxysuccinimide groups are clearly distinguishable by their chemical shift positions [10].
Mass spectrometric analysis of Methyltetrazine-N-Hydroxysuccinimide ester employs electrospray ionization techniques to generate molecular ion peaks [10] [11]. The molecular ion peak [M+H]⁺ appears at m/z 328.1, corresponding to the protonated molecular species [22]. This peak provides direct confirmation of the molecular weight and serves as the base peak for structural elucidation [22].
Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic losses corresponding to the N-hydroxysuccinimide moiety and the acetate linker [10]. The tetrazine-containing fragment ions are particularly diagnostic, maintaining the characteristic nitrogen-rich composition of the tetrazine ring system [10].
High-resolution mass spectrometry achieves mass accuracy within acceptable tolerances, providing additional confirmation of the molecular formula through precise mass measurements [10]. The isotope pattern matches theoretical predictions for a compound containing the specified number of carbon, hydrogen, nitrogen, and oxygen atoms [10].
Infrared spectroscopy provides distinctive absorption bands that characterize the functional groups present in Methyltetrazine-N-Hydroxysuccinimide ester [28] [29]. The carbonyl stretching vibration of the N-hydroxysuccinimide ester appears as a strong absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of activated ester functionalities [28] [33].
The aromatic carbon-carbon stretching vibrations of the phenyl ring manifest as bands in the regions 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [34]. These bands are diagnostic for aromatic ring systems and confirm the presence of the benzene ring within the molecular structure [34].
Carbon-oxygen stretching vibrations appear in the region 1200-1300 cm⁻¹, corresponding to the ester linkages present in the molecule [33]. The aromatic carbon-hydrogen stretching vibrations are observed in the region 3000-3100 cm⁻¹, which is characteristic of aromatic compounds and distinguishes them from aliphatic carbon-hydrogen stretches [34].
Functional Group | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
C=O (NHS ester) | 1735-1750 | Carbonyl stretching |
C=C (aromatic) | 1600-1585, 1500-1400 | Aromatic ring vibrations |
C-O (ester) | 1200-1300 | Carbon-oxygen stretching |
C-H (aromatic) | 3000-3100 | Aromatic hydrogen stretching |
Methyltetrazine-N-Hydroxysuccinimide ester exists as a solid at room temperature, typically encountered in powder or crystalline form [1] [3]. The compound exhibits a distinctive coloration ranging from red to orange to brown to dark purple, depending on the specific crystalline form and purity [2] [3] [4]. This characteristic coloration arises from the extended conjugation system of the tetrazine chromophore [2].
The melting point of the compound has been determined to be in the range of 166-171°C, indicating good thermal stability under standard laboratory conditions [3]. The crystalline nature of the material contributes to its handling characteristics and storage stability [15].
Physical examination reveals that the compound maintains its solid state under normal laboratory conditions, with no tendency toward sublimation or decomposition at ambient temperatures [3] [17]. The powder form facilitates accurate weighing and dissolution procedures required for synthetic applications [1].
The solubility characteristics of Methyltetrazine-N-Hydroxysuccinimide ester vary significantly across different solvent systems [2] [4] [20]. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, N,N-dimethylformamide, dichloromethane, and tetrahydrofuran [2] [4] [17]. These solvents effectively dissolve the compound for synthetic and analytical applications [2].
Chloroform also serves as an effective solvent for the compound, providing good dissolution characteristics [4] [17]. However, the compound exhibits poor solubility in water, which is typical for compounds containing both hydrophobic aromatic systems and the tetrazine functionality [2] [16]. This limited aqueous solubility necessitates the use of organic co-solvents or alternative strategies for aqueous applications [16].
Alcoholic solvents such as methanol and acetonitrile provide limited solubility, restricting their utility as primary solvents for this compound [4]. The solubility profile reflects the lipophilic nature of the molecule and guides solvent selection for various applications [2].
Solvent | Solubility |
---|---|
Water | Poorly soluble |
Dimethyl sulfoxide | Soluble |
N,N-Dimethylformamide | Soluble |
Dichloromethane | Soluble |
Tetrahydrofuran | Soluble |
Chloroform | Soluble |
Methanol | Limited solubility |
Acetonitrile | Limited solubility |
Methyltetrazine-N-Hydroxysuccinimide ester demonstrates moderate thermal stability under controlled conditions [3] [17]. The compound remains stable at temperatures up to approximately 166°C, as evidenced by its melting point range [3]. However, prolonged exposure to elevated temperatures can lead to degradation of both the tetrazine ring system and the N-hydroxysuccinimide ester functionality [17].
Storage at reduced temperatures significantly enhances the thermal stability of the compound [1] [3] [4]. The recommended storage temperature of -20°C ensures long-term stability and prevents thermal degradation pathways [1] [17]. Transportation studies indicate that the compound can withstand temperatures in the range of 4-25°C for periods up to two weeks without significant decomposition [17].
The thermal degradation profile shows that the N-hydroxysuccinimide ester moiety is particularly susceptible to hydrolysis at elevated temperatures, especially in the presence of moisture [18]. This characteristic necessitates careful temperature control during storage and handling procedures [17].
The tetrazine chromophore in Methyltetrazine-N-Hydroxysuccinimide ester exhibits significant photosensitivity, particularly to visible light in the wavelength range around 520 nanometers [13] [22] [24]. This photosensitivity arises from the characteristic absorption band of the tetrazine system, which can undergo photochemical degradation upon light exposure [24].
Research studies demonstrate that tetrazine compounds show varying degrees of photostability depending on their substitution patterns [24]. The methyl-substituted tetrazine system in this compound provides enhanced stability compared to unsubstituted analogs, but still requires protection from light during storage and handling [16] [24].
Experimental observations indicate that prolonged exposure to ambient laboratory lighting can result in gradual decomposition of the tetrazine functionality [13]. The photodegradation process involves complex photochemical pathways that ultimately compromise the reactivity of the compound [13]. Therefore, storage in dark conditions or amber-colored containers is essential for maintaining compound integrity [3] [17].
The hydrolytic stability of Methyltetrazine-N-Hydroxysuccinimide ester is primarily determined by the susceptibility of the N-hydroxysuccinimide ester moiety to nucleophilic attack by water molecules [18]. In aqueous solutions, the ester group undergoes rapid hydrolysis, releasing N-hydroxysuccinimide as a leaving group [18].
Kinetic studies reveal that the hydrolysis rate is pH-dependent, with increased rates observed under basic conditions [18]. The hydrolysis reaction proceeds through a nucleophilic acyl substitution mechanism, where water or hydroxide ions attack the carbonyl carbon of the ester group [18]. This process is accompanied by the release of N-hydroxysuccinimide, which can be monitored spectrophotometrically at 260-280 nanometers [18].
The tetrazine moiety exhibits greater hydrolytic stability compared to the ester functionality, though it can undergo degradation in the presence of strong nucleophiles such as thiols [24]. Research demonstrates that one equivalent of L-cysteine causes minimal degradation of methyl-substituted tetrazines over extended periods [24]. However, the overall hydrolytic stability of the compound is limited by the more reactive N-hydroxysuccinimide ester group [18].